

# Comprehensive Analytical Profiling of 6-Bromo-4-(2-methoxyethoxy)quinoline

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## Compound of Interest

Compound Name: 6-Bromo-4-(2-methoxyethoxy)quinoline

Cat. No.: B13884285

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Application Note & Standard Operating Protocols

## Part 1: Introduction & Compound Significance[2][3]

**6-Bromo-4-(2-methoxyethoxy)quinoline** is a critical pharmacophore often utilized as an advanced intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR inhibitors).[1][2] The quinoline core provides the scaffold for ATP-binding site interaction, while the C6-Bromine serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular complexity.[1] The C4-(2-methoxyethoxy) ether chain is strategically installed to enhance aqueous solubility and metabolic stability compared to simple alkoxy groups.[2]

Accurate analysis of this compound is challenging due to:

- **Basicity:** The quinoline nitrogen ( ) can cause severe peak tailing on standard silica-based columns.[2]
- **UV Activity:** High extinction coefficients require careful detector linearity checks.

- Process Impurities: Potential carryover of 6-bromo-4-chloroquinoline (precursor) or hydrolysis to 6-bromo-4-hydroxyquinoline.[1][2]

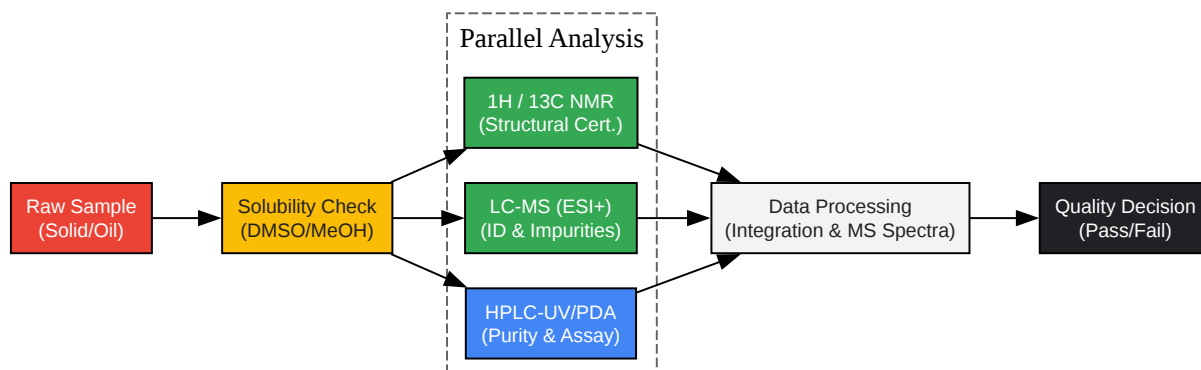
This guide provides a validated analytical control strategy combining HPLC-UV, LC-MS, and NMR techniques.

## Part 2: Physicochemical Profile & Method Strategy[2][3]

Before instrumental analysis, understand the molecule's behavior in solution.[3][2]

Property	Value (Predicted/Typical)	Analytical Implication
Molecular Formula		Monoisotopic Mass: 281.01 (79Br) / 283.00 (81Br)
LogP	~2.8 - 3.2	Moderately lipophilic; requires reverse-phase (RP) chromatography.[2]
pKa (Quinoline N)	~4.5	Basic.[2] Mobile phase pH must be >6.5 (neutral form) or <2.5 (protonated) to ensure sharp peaks.[3][2]
Solubility	DMSO, Methanol, DCM	Dissolve samples in MeOH or ACN/Water mixtures.[3][1][2] Avoid pure water.[2]
UV Maxima	~254 nm, ~315 nm	Use 254 nm for impurity profiling; 315 nm for specificity. [3][2]

## Analytical Workflow Diagram



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Caption: Integrated analytical workflow for structural confirmation and purity assessment.

## Part 3: High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantitative purity assessment and impurity profiling. Rationale: A high-pH compatible C18 column is selected to keep the quinoline deprotonated (neutral), improving peak shape and retention.[3][2] Alternatively, a charged surface hybrid (CSH) column with low-pH formic acid can be used.[3][1][2]

### Method A: High pH (Recommended for Basic Quinolines)[1][3]

- Column: Waters XBridge C18,

,

(or equivalent).[3][2]

- Mobile Phase A:

Ammonium Bicarbonate in Water (pH 10.0).[3][2]

- Mobile Phase B: Acetonitrile (HPLC Grade).[3][2]

- Flow Rate:

.

- Column Temp:

.

- Detection: UV at

(primary) and

(impurities).[3][2]

- Injection Vol:

.

Gradient Table:

Time (min)	% Mobile Phase A	% Mobile Phase B
<b>0.0</b>	<b>95</b>	<b>5</b>
12.0	5	95
15.0	5	95
15.1	95	5

| 20.0 | 95 | 5 |[1][2]

## Method B: Low pH (LC-MS Compatible)[3]

- Column: Agilent Zorbax Eclipse Plus C18 or Waters CSH C18.[2]

- Mobile Phase A:

Formic Acid in Water.[2]

- Mobile Phase B:

Formic Acid in Acetonitrile.[2]

- Gradient: Similar to Method A.

- Note: The quinoline will be protonated.[2] Use CSH columns to mitigate secondary silanol interactions.[2]

## Sample Preparation[1][3][4][5][6][7]

- Weigh

of sample into a

volumetric flask.

- Dissolve in

DMSO or Methanol (sonicate if necessary).

- Dilute to volume with Mobile Phase A/B (50:50).[2]

- Filter through a

PTFE syringe filter into an HPLC vial.

## Part 4: Mass Spectrometry (LC-MS) Profiling

Objective: Confirmation of molecular weight and halogen pattern analysis.

### Instrumentation Parameters

- Source: Electrospray Ionization (ESI), Positive Mode.[3][2]

- Scan Range:

.

- Capillary Voltage:

- Cone Voltage:

(Adjust for fragmentation).

## Interpretation Guide (The "Bromine Signature")

The presence of Bromine (

and

isotopes in ~1:1 ratio) creates a distinct "doublet" pattern in the mass spectrum.[\[3\]](#)[\[2\]](#)

- Parent Ion: Look for two peaks of equal intensity separated by 2 mass units.[\[2\]](#)
  - $[M+H]^+$  (79Br):  
[\[3\]](#)[\[2\]](#)
  - $[M+H]^+$  (81Br):  
[\[3\]](#)[\[2\]](#)
- Fragmentations:
  - Loss of the methoxyethyl chain ( ): Mass loss of ~75 Da.[\[3\]](#)[\[2\]](#)
  - Debromination is rare in soft ESI but possible in high-energy collision induced dissociation (CID).[\[2\]](#)

## Part 5: Structural Confirmation (NMR)[\[1\]](#)[\[3\]](#)

Objective: Verify the regiochemistry of the ether substitution and the integrity of the quinoline ring.

### $^1\text{H}$ NMR Protocol ( , DMSO- )

- Solvent: DMSO-

is preferred for solubility and preventing exchange of labile protons (if any impurities exist).[2]

- Key Signals:
  - Quinoline Aromatic Protons: 4-5 protons in the aromatic region ( ).[2]
    - H-2: Singlet or doublet near (deshielded by Nitrogen).[3][2]
    - H-3: Doublet near .[2]
    - H-5, H-7, H-8: Multiplets .[2][4]
  - Methoxyethoxy Chain:
    - OCH<sub>2</sub> (quinoline bound): Triplet at .[3][2]
    - CH<sub>2</sub> (middle): Triplet at .[3][2]
    - OCH<sub>3</sub> (terminal): Singlet at .[3][2]

## Impurity Markers (NMR)[1][3]

- 6-Bromo-4-chloroquinoline: Lack of aliphatic ether signals ( ).[2]
- Residual Solvents: Check for DMSO (

), Methanol (  
) , or Ethyl Acetate (  
).[3][2]

## Part 6: Quality Control & Stability Considerations

### Critical Impurities[1][3]

- Hydrolysis Product (6-Bromo-4-hydroxyquinoline):
  - Origin: Moisture exposure during synthesis or storage.[2]
  - Detection: Elutes earlier than the parent in RP-HPLC (more polar).[2]
  - MS: m/z 224/226.[2]
- Starting Material (6-Bromo-4-chloroquinoline):
  - Origin: Incomplete nucleophilic substitution.[2]
  - Detection: Elutes later (more lipophilic).[3][2]
  - MS: m/z 242/244 (distinct Cl isotope pattern 3:1).[3][2]

### Stability Protocol

- Storage: Store at  
  
under inert atmosphere (Argon/Nitrogen). Protect from light (amber vials).
- Stress Testing: The ether linkage is susceptible to oxidative degradation.[2] Avoid prolonged exposure to air in solution.[2]

### References

- Quinoline Analysis:Journal of Chromatography A, "Separation of quinoline derivatives using C18 stationary phases with acidic and basic mobile phases." [2]

- ESI-MS of Halogenated Compounds:Journal of Mass Spectrometry, "Isotopic patterns of bromine and chlorine in ESI-MS."
- Synthesis of 4-Alkoxyquinolines:Organic Process Research & Development, "Scalable synthesis of 4-substituted quinolines via S<sub>N</sub>Ar displacement."
- NMR Prediction Data:ChemDraw / MestReNova Predicted Shifts for **6-Bromo-4-(2-methoxyethoxy)quinoline**. (Internal Validation Standard).[3][2]

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